molecular formula C4H4Cl2N2 B096617 4,5-Dichloro-2-methylimidazole CAS No. 15965-33-0

4,5-Dichloro-2-methylimidazole

Cat. No.: B096617
CAS No.: 15965-33-0
M. Wt: 150.99 g/mol
InChI Key: ZWRYWVBALYOSPQ-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of chlorine atoms at the 4 and 5 positions and a methyl group at the 2 position makes this compound unique. It is widely used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-methylimidazole typically involves the chlorination of 2-methylimidazole. This can be achieved using reagents such as phosphorus pentachloride (PCl₅), chlorine gas, sodium hypochlorite (NaOCl), or N-chlorosuccinimide (NCS). The reaction conditions vary depending on the reagent used, but generally, the process involves heating the reactants to facilitate the chlorination reaction .

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large reactors where precise control of temperature and reagent concentration is maintained to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-methylimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imidazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different chemical syntheses and applications.

Scientific Research Applications

4,5-Dichloro-2-methylimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4,5-Dichloroimidazole: Similar in structure but lacks the methyl group at the 2 position.

    2-Methylimidazole: Lacks the chlorine atoms at the 4 and 5 positions.

    4,5-Diphenylimidazole: Contains phenyl groups instead of chlorine atoms.

Uniqueness: 4,5-Dichloro-2-methylimidazole is unique due to the presence of both chlorine atoms and a methyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical syntheses and industrial applications.

Properties

IUPAC Name

4,5-dichloro-2-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRYWVBALYOSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00310090
Record name 4,5-Dichloro-2-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15965-33-0
Record name 15965-33-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dichloro-2-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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